Methyl ursolate

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Research

Pentacyclic triterpenoids (PTs) are a diverse group of secondary metabolites characterized by a core structure of five fused rings. They are broadly classified based on their skeletal arrangements, with the most prominent types being oleanane, ursane (B1242777), lupane, and friedelane. Methyl ursolate is a derivative of ursolic acid, which is a representative of the ursane-type PTs mdpi.commdpi.comrsc.orgmdpi.comebi.ac.uk.

PTs are widely distributed across various plant species, often found in fruit peels, stem bark, and leaves nih.govmdpi.com. Historically, plants rich in these compounds have been utilized in traditional medicine for treating a multitude of ailments. Modern scientific inquiry has confirmed that PTs possess a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, hepatoprotective, and anticancer properties mdpi.comnih.govmdpi.comnih.gov. This extensive biological profile positions PTs, including this compound, as vital subjects for drug discovery and development.

Historical Perspectives and Early Investigations of this compound and its Analogues

Ursolic acid (UA) itself was first identified in the 1920s from the epicuticular waxes of apples mdpi.com. Early research into UA primarily focused on its antibacterial, antiviral, and immune-modulating effects taylorandfrancis.com. The investigation into this compound, as a specific derivative, appears to have gained traction as researchers sought to explore structure-activity relationships (SARs) and modify the properties of parent compounds like ursolic acid. Studies involving synthetic this compound glycosides, for instance, date back to the early 1990s, examining their hemolytic and antimicrobial activities nih.gov. The isolation of this compound from plant sources such as Funtumia africana leaves and Etlingera alba rhizomes has further contributed to its availability for research researchgate.netscialert.net.

Significance of this compound as a Research Scaffold

This compound's significance as a research scaffold stems from its structural relationship to ursolic acid and the potential for its methyl ester group to alter properties such as solubility and bioavailability mdpi.comresearchgate.netnih.gov. By modifying the carboxylic acid group at the C-28 position of ursolic acid, this compound serves as a valuable starting point for synthesizing novel derivatives. These modifications aim to enhance potency, improve selectivity, or explore new therapeutic avenues.

Researchers have synthesized various this compound derivatives to investigate their biological activities. Examples include the creation of this compound glycosides to study their hemolytic and antimicrobial effects nih.gov, and the development of analogs for inhibiting H5N1 viral entry tandfonline.comnih.gov. Furthermore, this compound has been studied in combination with other triterpenoids, such as methyl oleanate, to assess their synergistic effects in cancer cell line cytotoxicity and enzyme inhibition sbq.org.br. This capacity to serve as a base structure for chemical modification underscores its role as a versatile scaffold in medicinal chemistry.

Current Research Landscape and Emerging Trends

Current research on this compound is multifaceted, exploring its potential across various therapeutic areas. Key areas of investigation include its anti-inflammatory, anticancer, and antimicrobial properties, as well as its role in antioxidant mechanisms.

Anti-inflammatory Effects: this compound has demonstrated notable anti-inflammatory activity, often comparable to that of ursolic acid. Studies employing models such as zymosan-induced paw edema, pleurisy, and experimental arthritis have shown that this compound can significantly reduce edema, inhibit protein extravasation, and decrease leukocyte influx into inflamed tissues. It has also been observed to lower levels of key inflammatory mediators like KC/CXCL-1, TNF-α, and IL-1β researchgate.netnih.gov. Additionally, this compound has shown inhibitory effects on TPA-induced inflammation mdpi.com.

Anticancer Potential: this compound, particularly in combination with other triterpenes like methyl oleanate, has exhibited considerable cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells sbq.org.br. Mechanistically, research suggests that this compound may contribute to anticancer effects by downregulating the expression of specificity protein (Sp) transcription factors and related pro-oncogenic genes, potentially through pathways involving reactive oxygen species (ROS) nih.gov. Its role as a precursor for derivatives with anticancer activity is also an active area of research nih.gov.

Antimicrobial Activity: this compound has shown some antimicrobial effects, particularly against fungal species like Candida albicans and Cryptococcus neoformans, with reported minimum inhibitory concentration (MIC) values of 63 µg/ml up.ac.za. However, its activity against bacteria was generally lower, with MIC values exceeding 250 µg/ml up.ac.za. The synergistic effects observed when this compound is present within complex plant extracts suggest that its full antimicrobial potential may be realized in combination with other phytochemicals researchgate.netup.ac.za.

Emerging Trends: Current trends involve the synthesis of novel this compound derivatives to enhance specific biological activities, such as antiviral (e.g., H5N1 entry inhibitors) tandfonline.comnih.gov and radiosensitizing properties for cancer therapy nih.gov. Its favorable Caco-2 permeability value of 0.92 also suggests good intestinal absorption, making it an attractive candidate for further pharmacological development mdpi.com.

Research Findings and Data Tables

The following tables summarize key research findings related to the biological activities of this compound.

Table 1: Comparative Anti-inflammatory Effects of Ursolic Acid (UA) and this compound (MU)

| Parameter | Treatment (50 mg/kg, p.o., 1h) | Effect (Reduction %) |

| Paw edema formation (4h post-zymosan) | Ursolic Acid (UA) | 46% |

| This compound (MU) | 44% | |

| Protein extravasation (pleurisy) | UA | 40% |

| MU | 48% | |

| Leukocyte influx (synovial cavity, 6h) | UA | 52% |

| MU | 73% | |

| KC/CXCL-1 levels (synovial fluid) | UA | 95% |

| MU | 90% | |

| TNF-α levels (synovial fluid) | UA | 76% |

| MU | 71% | |

| IL-1β levels (synovial fluid) | UA | 57% |

| MU | 53% |

Source: researchgate.netnih.gov

Table 2: Antimicrobial Activity of this compound (MIC values in µg/ml)

| Microorganism | This compound (MIC, µg/ml) |

| Escherichia coli | >250 |

| Staphylococcus aureus | >250 |

| Bacillus cereus | >250 |

| Klebsiella pneumoniae | >250 |

| Candida albicans | 63 |

| Cryptococcus neoformans | 63 |

| Fusarium oxysporum | 63 |

| Penicillium janthinellium | 63 |

| Rhizoctonia solani | 63 |

Source: up.ac.za Note: MIC values for bacteria were reported as >250 µg/ml, indicating low activity. Activity against fungi was generally better.

Properties

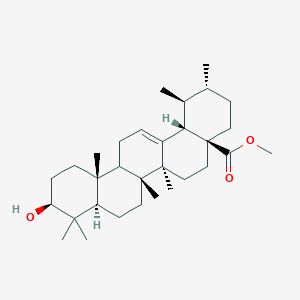

IUPAC Name |

methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSMEKEDOHEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32208-45-0 | |

| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Methyl Ursolate

Total Synthesis Approaches to the Ursane (B1242777) Skeleton Relevant to Methyl Ursolate

Instead, research in this area has largely focused on biomimetic approaches that mimic the natural biosynthetic pathway of triterpenoids. In nature, the ursane skeleton is synthesized from the acyclic precursor 2,3-oxidosqualene (B107256) through a series of enzyme-catalyzed cyclization and rearrangement reactions. nih.gov Specifically, oxidosqualene cyclases catalyze the formation of the pentacyclic structure, leading to intermediates like α-amyrin, which shares the ursane scaffold. nih.gov Laboratory-based biomimetic syntheses aim to replicate these intricate cyclization cascades using chemical reagents to trigger the formation of the polycyclic system from strategically designed polyene precursors. These strategies, while still complex, offer a more convergent and potentially more efficient route to the core ursane structure compared to a linear total synthesis.

The primary challenge in any total synthesis approach to the ursane skeleton is the stereoselective construction of the multiple chiral centers. The intricate fusion of the five six-membered rings in a specific stereochemical arrangement requires precise control over each bond-forming reaction.

Semisynthesis Strategies for this compound from Natural Precursors

Given the complexity of total synthesis, the most practical and widely used method for obtaining this compound is through the semisynthesis from readily available natural precursors. Ursolic acid, which is abundant in various plant sources such as apple peels, rosemary, and holy basil, serves as the primary starting material.

The conversion of ursolic acid to this compound is a straightforward esterification reaction of the carboxylic acid group at the C-28 position. This transformation is typically high-yielding and can be achieved using several standard laboratory methods.

Common reagents and conditions for the esterification of ursolic acid include:

Methanol (B129727) with an acid catalyst: This is a classic Fischer esterification method where ursolic acid is refluxed in methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is often limited due to its toxicity and explosive nature.

Methyl iodide and a base: In this method, the carboxylic acid is first deprotonated with a base like potassium carbonate (K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to attack methyl iodide (CH₃I).

Trimethylsilyldiazomethane (TMS-diazomethane): This reagent offers a safer alternative to diazomethane and is effective for the methylation of carboxylic acids.

| Reagent/Method | Conditions | Advantages | Disadvantages |

| Methanol/H₂SO₄ | Reflux | Inexpensive, scalable | Requires harsh acidic conditions |

| Diazomethane (CH₂N₂) | Ethereal solution, room temp. | High yield, mild conditions | Toxic, explosive |

| Methyl Iodide/K₂CO₃ | DMF, room temp. | Mild conditions | Methyl iodide is a toxic reagent |

| TMS-diazomethane | Methanol/Benzene | Safer than diazomethane | More expensive |

Beyond the simple esterification of the C-28 carboxyl group, the ursane aglycone core of this compound can be further modified to create a diverse range of analogues. These modifications often target the hydroxyl group at the C-3 position and the double bond between C-12 and C-13. The goal of these modifications is to investigate the structure-activity relationships and to potentially enhance the biological activity of the parent molecule.

Enzymatic and microbial transformations have also been explored to selectively functionalize the ursane skeleton. For instance, cytochrome P450 enzymes are known to hydroxylate various positions on the triterpenoid (B12794562) scaffold, introducing new functional groups that can be further manipulated chemically. nih.gov

Derivatization and Analog Synthesis for Targeted Research

The derivatization of this compound is a key strategy for drug discovery and development, allowing for the fine-tuning of its pharmacological properties. The primary sites for chemical modification are the C-3 hydroxyl group and the C-12/C-13 double bond.

The hydroxyl group at the C-3 position is a versatile handle for a wide array of chemical transformations.

Esterification: The C-3 hydroxyl group can be readily esterified with various carboxylic acids, acid chlorides, or acid anhydrides to produce a library of ester derivatives. nih.gov This modification can significantly impact the lipophilicity and, consequently, the bioavailability and cellular uptake of the resulting compounds. For example, the synthesis of ethoxycarbonylthis compound has been reported through the reaction of ursolic acid with ethyl chloroacetate. researchgate.net

Glycosidation: The attachment of sugar moieties to the C-3 position to form glycosides is another important derivatization strategy. Glycosylation can enhance the water solubility and pharmacokinetic profile of this compound. The synthesis of these glycosides typically involves the reaction of a protected this compound with an activated sugar donor, such as a glycosyl halide or a trichloroacetimidate, in the presence of a suitable promoter.

Amination: The introduction of nitrogen-containing functional groups at the C-3 position can lead to compounds with novel biological activities. This can be achieved through a multi-step process that typically involves the oxidation of the C-3 hydroxyl group to a ketone, followed by reductive amination or the formation of an oxime and its subsequent reduction. A variety of amino acids and other nitrogenous compounds have been incorporated at this position to create new derivatives. acs.org

| Modification Type | Reagents and Conditions | Purpose |

| Esterification | Acyl chlorides, anhydrides, carboxylic acids with coupling agents (e.g., DCC, EDC) in the presence of a base (e.g., pyridine, DMAP). | Modulate lipophilicity, improve cell permeability. |

| Glycosidation | Activated sugar donors (e.g., glycosyl bromides, trichloroacetimidates) with a promoter (e.g., silver triflate, TMSOTf). | Enhance water solubility, alter pharmacokinetic properties. |

| Amination | 1. Oxidation of C-3 OH to ketone (e.g., PCC, Jones reagent). 2. Reductive amination with an amine and a reducing agent (e.g., NaBH₃CN). | Introduce basic centers, explore new biological interactions. |

The C-12/C-13 double bond is another key site for the chemical modification of the this compound scaffold. Its reactivity allows for the introduction of various functional groups, leading to a range of structurally diverse analogues.

Oxidation and Epoxidation: The double bond can be oxidized using various reagents. For example, ozonolysis of this compound derivatives has been shown to cleave the double bond and lead to the formation of oxetane (B1205548) structures. researchgate.net Epoxidation of the C-12/C-13 double bond using peroxy acids like m-chloroperoxybenzoic acid (mCPBA) yields the corresponding epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups at either C-12 or C-13.

Addition Reactions: The double bond can also undergo various addition reactions. For instance, catalytic hydrogenation can be used to saturate the double bond, leading to the corresponding dihydro-derivative. Other electrophilic addition reactions can also be employed to introduce halogens or other functionalities across the double bond.

Modifications at C-28 Position

The C-28 carboxylic acid group of ursolic acid, the parent compound of this compound, is a prime target for chemical modification to generate derivatives with enhanced biological activities and improved pharmacokinetic profiles. mdpi.com The methyl ester of this position, yielding this compound, is itself a simple modification that can influence properties like solubility. nih.govsemanticscholar.org Further modifications at this site primarily involve the formation of amides and more complex esters, which can significantly impact the compound's therapeutic potential. mdpi.comnih.gov

One common strategy involves converting the C-28 carboxylic acid to an acyl chloride, which then readily reacts with various amines or alcohols. researchgate.net For instance, a series of nitrogen-containing derivatives of ursolic acid has been prepared by first esterifying the C-28 position with 2-hydroxyacetic acid, followed by amidation with amines like piperazine, N-methylpiperazine, and various diamines. nih.gov This approach introduces new functionalities that can alter the molecule's polarity and ability to interact with biological targets.

Another approach involves the synthesis of hybrid molecules by linking other biologically active moieties to the C-28 position. For example, new ester-linked hybrids of ursolic acid and gallic acid have been synthesized. researchgate.net Researchers have also linked lipophilic triphenylphosphonium cations to the C-28 position via different spacers to target mitochondria. nih.gov Furthermore, dipeptide and tripeptide derivatives have been synthesized by coupling amino acids to the C-28 carboxylic acid group, demonstrating the versatility of this position for creating complex conjugates. nih.gov These modifications aim to combine the therapeutic effects of both parent molecules or to direct the ursane scaffold to specific cellular compartments. mdpi.comnih.gov

The following table summarizes some examples of modifications at the C-28 position and the synthetic approaches used.

| Derivative Type | Synthetic Approach | Reagents | Reference |

| Amides | Esterification followed by amidation | 2-hydroxyacetic acid, piperazine, N-methylpiperazine | nih.gov |

| Amino Acid Conjugates | Coupling reaction | N-t-butoxycarbonyl (Boc) protected amino acids, DCC, TBTU, HOBt, DIPEA | nih.gov |

| Gallic Acid Hybrids | Acylation | 3β-acetoxy-urs-12-en-28-oyl chloride, methyl gallate | researchgate.net |

| Triphenylphosphonium Conjugates | Esterification | n-butyl or triethylene glycol spacers, triphenylphosphonium cation | nih.gov |

Synthesis of A-seco- and Nor-Triterpenoid Derivatives

The modification of the pentacyclic skeleton of this compound, specifically through ring-opening (seco) or removal of carbon atoms (nor), leads to the formation of A-seco- and nor-triterpenoid derivatives with unique structural features and biological activities.

A-seco derivatives are typically synthesized through oxidative cleavage of the A-ring. Common methods include the Baeyer-Villiger reaction and the Beckmann rearrangement. researchgate.net For example, a series of A-seco-ursanes possessing hydroxy-, furoyloxy-, p-tosyloxy-, and aldehyde fragments at C-24 have been synthesized starting from methyl 2-cyano-3,4-seco-12(13),4(23)-diene-ursolate. tandfonline.com This starting material allows for chemoselective oxidation involving the double bond in the A-ring, leading to the desired A-seco structures. tandfonline.com

Nor-triterpenoids , which lack one or more carbon atoms from the parent skeleton, are also derived from ursolic acid. For instance, 24-nor-triterpenoids can be synthesized from the same methyl 2-cyano-3,4-seco-12(13),4(23)-diene-ursolate scaffold. tandfonline.com A new ursane-type nortriterpenoid, ulmoidol (B12419159) A, which features a γ-lactone ring between C-13 and C-28, was isolated from the leaves of Eucommia ulmoides. nih.govnih.govresearchgate.net The synthesis of such complex nor-derivatives often involves multi-step reactions that can include oxidation, rearrangement, and cyclization steps. Structural elucidation of these novel compounds relies heavily on extensive spectroscopic analysis, including NMR and mass spectrometry. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidation of Key Pharmacophores and Structural Determinants

Structure-activity relationship (SAR) studies on this compound and its derivatives have identified several key structural features, or pharmacophores, that are crucial for their biological activities, particularly their anticancer and anti-inflammatory effects. The primary sites for modification and SAR exploration are the C-3 hydroxyl group, the C-28 carboxyl group, and the A and C rings of the triterpenoid skeleton. mdpi.comnih.govnih.gov

C-3 Position: The presence and orientation of a functional group at C-3 are critical. A free hydroxyl group or a group capable of hydrogen bonding is often favorable for activity. nih.govmdpi.com For instance, a 3β-amino derivative was found to be significantly more potent than the parent ursolic acid. mdpi.com Acetylation of the C-3 hydroxyl group has also been shown to enhance the antiproliferative effects of some derivatives. nih.govmdpi.com The configuration at C-3 is also important, with β-oriented groups generally exhibiting more potent cytotoxicity than their α-counterparts. mdpi.com

C-28 Position: The carboxylic acid moiety at C-28 is another essential feature. Conversion to an ester (as in this compound) or an amide can modulate activity. nih.govnih.gov SAR studies have revealed that disubstituted amides at C-28 display higher potency than monosubstituted ones. nih.gov The introduction of bulky or polar groups, such as piperidine (B6355638) or amino acid conjugates, at this position can significantly improve anticancer activity. nih.govnih.gov A polar group at either the C-3 or C-28 position appears to be essential for cytotoxic activity. mdpi.com

A-Ring and C-Ring: Modifications to the ring structure itself can lead to potent analogues. The introduction of a cyano enone functionality in the A-ring and C-ring activation, as seen in CDDU-methyl ester analogues, results in potent biological activity. rsc.org The formation of an indole (B1671886) ring at the C-3 position has been shown to significantly enhance anti-inflammatory activity. chemrxiv.org

Impact of Functional Group Modifications on Biological Activities

The systematic modification of functional groups on the this compound scaffold has a profound impact on its biological activities, allowing for the fine-tuning of potency and selectivity.

Anticancer Activity: Modifications at both the C-3 and C-28 positions have been extensively explored to enhance anticancer effects.

C-3 Modification: Introducing an acetyl group at the 3-OH position often leads to a significant improvement in cell growth inhibition. mdpi.com Similarly, the introduction of a 3β-amino group increased cytotoxicity by twenty-fold compared to ursolic acid in certain cell lines. mdpi.com

C-28 Modification: The synthesis of amide derivatives at C-28 has proven to be a successful strategy. The introduction of alkylamino and piperidine moieties at this position enhances anticancer activity. nih.gov For example, UA-triazolyl derivatives with specific substitutions on the aromatic ring possess highly potent anticancer activity, with IC₅₀ values less than 0.1 μM against MCF-7 and THP-1 cancer cell lines. nih.gov The coupling of amino acids or dipeptides to C-28 has also yielded compounds with improved cytotoxicity against various carcinoma cell lines compared to the parent ursolic acid. nih.gov

Combined Modifications: Often, simultaneous modification at both C-3 and C-28 is most effective. Derivatives with a 3-O-acetyl moiety and a 28-amido group are often essential for improving anticancer activity. nih.gov

The table below presents data on the cytotoxic activity of selected ursolic acid derivatives, illustrating the impact of functional group modifications.

| Compound | Modification(s) | Cell Line | IC₅₀ (μM) | Reference |

| Ursolic Acid | Parent Compound | HT-29 | >20 | mdpi.com |

| Derivative 52 | C-28 Carbazole hybrid | HT-29 | 4.28 | mdpi.com |

| Derivative 38b | C-28 Thiazole hybrid | HeLa | 0.36 ± 0.05 | mdpi.com |

| Derivative 38b | C-28 Thiazole hybrid | MDA-MB-231 | 0.61 ± 0.07 | mdpi.com |

| UA-Triazolyl Derivative (17) | C-28 Triazole (o-bromo) | MCF-7 | < 0.1 | nih.gov |

| 3β-amino derivative (3) | C-3 Amino group | HL-60 | Potent (20x > UA) | mdpi.com |

Anti-inflammatory Activity: Methylation of the C-28 carboxyl group to form this compound (MU) was found to produce a compound with anti-inflammatory effects comparable to the parent ursolic acid (UA) in models of paw edema, pleurisy, and experimental arthritis. nih.govresearchgate.netsigmaaldrich.com This suggests that the methyl ester is a suitable prodrug form that can overcome the poor solubility of UA without compromising this specific activity. nih.govsemanticscholar.org Further modifications, such as the introduction of an indole ring at the C-3 position, significantly enhanced the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. chemrxiv.org The addition of an electron-donating methyl group to this indole ring resulted in the most potent compound in the series, highlighting the electronic effects of substituents on anti-inflammatory action. chemrxiv.org

Anticancer and Antitumor Mechanisms

This compound and related triterpenoids demonstrate a broad spectrum of anticancer activities, including antiproliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects nih.gov. These compounds can inhibit the growth and induce cell death in various cancer cell lines by targeting key cellular signaling pathways and molecular interactions essential for tumorigenesis mdpi.comtandfonline.com.

Apoptosis Induction Pathways (e.g., caspase activation)

Apoptosis, or programmed cell death, is a crucial mechanism by which the body eliminates damaged or unwanted cells. This compound and its related compounds can trigger apoptotic cascades in cancer cells. Ursolic acid (UA), a closely related compound, has been shown to induce apoptosis via the mitochondrial intrinsic pathway, characterized by the collapse of mitochondrial membrane potential (ΔΨm), altered Bax-Bcl-2 balance, and subsequent activation of effector caspases researchgate.net. Specifically, UA treatment in cervical carcinoma cells led to the cleavage of caspase-8, caspase-3, and PARP, key executioners of apoptosis researchgate.net. While this compound beta-D-glucoside, a derivative, exhibited weaker activity in inducing apoptosis and activating caspase-3 compared to ursolic acid, the fundamental apoptotic mechanisms are still relevant to the triterpenoid scaffold nih.gov. Studies have also indicated that reactive oxygen species (ROS) can mediate apoptosis in some ursolic acid derivatives, involving mitochondrial membrane depolarization and caspase activation mdpi.com. Furthermore, this compound has been identified in studies investigating inhibitors of caspases researchgate.net.

Cell Cycle Arrest Mechanisms

Cancer cells often exhibit dysregulated cell cycle progression, leading to uncontrolled proliferation. This compound and its derivatives can impede this process by inducing cell cycle arrest at specific phases. Some ursolic acid derivatives have been observed to cause cell cycle arrest in the G1 or G2/M phases, often in conjunction with increased ROS production nih.gov. For instance, a specific ursolic acid derivative (compound 29) was found to arrest the cell cycle in the S phase or G0/G1 phases depending on the cell line mdpi.com. Ursolic acid itself has been shown to induce cell cycle arrest in the S phase and modulate the G1 phase by regulating p21WAF1 expression researchgate.net. Related compounds like methylseleninic acid (MSA) induce G1 arrest through mechanisms involving insulin-like growth factor-I (IGF-I) signaling, inhibition of Akt activation, and modulation of cyclin D1-CDK4-mediated retinoblastoma (Rb) phosphorylation nih.gov.

Anti-Proliferative Effects on various Cancer Cell Lines

This compound and its derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. Studies have reported considerable cytotoxicity for this compound (2a) against melanoma (MDA-MB435) and colon cancer (HCT-8) cell lines sbq.org.br. This compound (9) exhibited IC50 values in the range of 6.13–11.75 μM in bladder and pancreatic cancer cell lines nih.gov. A more potent ursolic acid derivative, compound 29, displayed broad-spectrum inhibition with GI50 values below 1 μM against numerous tumor cell lines, including significant activity against leukemia, colon, renal, prostate, and breast cancers, with notable efficacy against non-small cell lung cancer (HOP-92) mdpi.com. In contrast, this compound beta-D-glucoside showed a more modest effect, with only 30% cell growth inhibition at 50 μg/ml in A431 cells nih.gov.

Table 1: Anti-Proliferative Effects of this compound and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Metric | Value | Reference |

|---|---|---|---|---|

| This compound (2a) | MDA-MB435 (melanoma), HCT-8 (colon) | Cytotoxicity | Considerable | sbq.org.br |

| This compound (9) | Bladder and Pancreatic cancer cell lines | IC50 | 6.13–11.75 μM | nih.gov |

| 2-iodo analog (12) | Bladder and Pancreatic cancer cell lines | IC50 | 4.90–13.50 μM | nih.gov |

| This compound beta-D-glucoside | A431 (human epidermoid carcinoma) | Cell Growth Inhibition | 30% at 50 μg/ml (96h) | nih.gov |

| Compound 29 (Ursolic acid derivative) | Various (e.g., HOP-92, HCT-116, MCF7) | GI50 | < 1 μM (against 33 cell lines) | mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

This compound and ursolic acid significantly impact critical cellular signaling pathways involved in cancer cell survival and proliferation. This compound, along with other triterpenoids, has been shown to downregulate specificity protein (Sp) transcription factors and their oncogenic target genes. This effect is mediated through ROS generation and subsequent modulation of microRNAs (miR-27a, miR-20a/miR-17-5p), leading to the induction of Sp repressors (ZBTB10, ZBTB4) nih.govnih.gov. Ursolic acid (UA) actively modulates the MAPK pathway by inhibiting the phosphorylation of BRAF, MEK1/2, and ERK1/2, and also affects the PI3K/Akt pathway by inhibiting the phosphorylation of AKT and p38, and JNK researchgate.netnih.gov. Furthermore, UA interferes with the NF-κB signaling pathway by inhibiting key components such as IKKα, IκBα, and p65 researchgate.net. UA has also been shown to enhance gemcitabine-induced apoptosis by inactivating the PI3K/AKT pathway and activating the JNK pathway in bladder cancer cells researchgate.net. The PI3K/Akt/mTOR and NF-κB signaling networks are recognized as central to cancer progression and are frequently targeted by therapeutic agents nih.govresearchgate.netfrontiersin.org.

Target Engagement and Molecular Interactions (e.g., cathepsin inhibition)

This compound and its related compounds can interact with specific molecular targets, influencing enzyme activity and cellular processes. A mixture containing this compound (2a) and oleanate (3a) demonstrated significant inhibitory activity against Cathepsin K, with an IC50 of 1.42 μM sbq.org.br. Similarly, a mixture of ursolic acid (2) and oleanolic acid (3) inhibited Cathepsin B with an IC50 of 13.02 μM sbq.org.br. Interestingly, the mechanism of cell proliferation inhibition by ursolic acid esters might not directly involve Cathepsin B inhibition, as the esters showed greater efficacy against cancer cells, while the parent acids were more potent against Cathepsin B sbq.org.br.

Table 2: Target Engagement: Cathepsin Inhibition

| Compound/Mixture | Target Enzyme | Metric | Value | Reference |

|---|---|---|---|---|

| This compound (2a) + Oleanate (3a) | Cathepsin K | IC50 | 1.42 μM | sbq.org.br |

Epigenetic Modulation Studies (if applicable)

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and can be altered in cancer. Ursolic acid (UA) has been shown to influence epigenetic mechanisms, specifically by decreasing the methylation of the Nrf2 promoter in JB6 P+ cells and reducing the protein levels of DNA methyltransferases (DNMT1 and DNMT3a) nih.gov. This suggests a potential role for UA in modulating DNA methylation patterns, which are implicated in carcinogenesis. While direct studies on this compound's epigenetic effects are less extensive, the known influence of methyl donor micronutrients (e.g., folate, choline) on DNA methylation nih.gov and the association of dietary polyphenols with reduced epigenetic aging through modulation of DNA methyltransferases aging-us.com suggest that compounds like this compound, belonging to the triterpenoid family, may also exert epigenetic influences.

List of Compounds Mentioned:

this compound

Ursolic acid (UA)

this compound beta-D-glucoside

Oleanolic acid

Compound 29 (Ursolic acid derivative)

Compound 12 (2-iodo analog)

Methylseleninic acid (MSA)

Betulinic acid (BA)

Celastrol

β-boswellic acid derivatives

CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid)

CDODA (2-cyano-3,11-dioxo-18β-oleana-1,12-dien-30-oc acid)

Dihydroartemisinin (DHA)

Ursodeoxycholic acid methyl ester (UDCMe)

Cathepsin K

Cathepsin B

Cathepsin S

Cathepsin D

Nrf2 (Nuclear factor erythroid 2–related factor 2)

DNMT1 (DNA methyltransferase 1)

DNMT3a (DNA methyltransferase 3a)

Caspase-3

Caspase-7

Caspase-8

PARP (Poly ADP-ribose polymerase)

Bax

Bcl-2

Mcl-1

TCTP (Translational Control Transcriptional Protein)

TNF-α (Tumor Necrosis Factor-alpha)

Fas

FADD (Fas-associated protein with death domain)

MAPK (Mitogen-Activated Protein Kinase) pathway components (BRAF, MEK1/2, ERK1/2, p38, JNK)

PI3K/Akt pathway components (AKT, PI3K)

NF-κB pathway components (IKKα, IκBα, p65)

Sp transcription factors (Sp1, Sp3, Sp4)

ZBTB10

ZBTB4

miR-27a

miR-20a/miR-17-5p

Cyclin D1

CDK4 (Cyclin-Dependent Kinase 4)

Rb (Retinoblastoma protein)

E2F-1

IGF-I (Insulin-like Growth Factor-I)

ROS (Reactive Oxygen Species)

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties through multiple mechanisms, primarily involving the modulation of inflammatory mediators, cytokines, and signaling pathways, as well as the reduction of leukocyte infiltration and edema.

Cytokine Modulation

This compound has demonstrated a notable capacity to reduce the levels of key pro-inflammatory cytokines. In studies investigating experimental arthritis models, MU treatment led to substantial reductions in specific cytokines. For instance, MU decreased levels of KC/CXCL-1 by 90%, tumor necrosis factor-alpha (TNF-α) by 71%, and interleukin-1 beta (IL-1β) by 53% nih.govresearchgate.net. These findings highlight MU's role in dampening the inflammatory cascade by controlling the release of critical signaling molecules that orchestrate immune responses.

Table 1: Cytokine Modulation by this compound

| Cytokine | Percentage Reduction |

| KC/CXCL-1 | 90% |

| TNF-α | 71% |

| IL-1β | 53% |

Inhibition of Inflammatory Mediators

Beyond cytokine modulation, this compound effectively inhibits the production of other key inflammatory mediators and reduces associated physical manifestations of inflammation, such as edema. In models of experimental arthritis, MU treatment significantly reduced paw edema by 44% and tibio-femoral edema by 48% nih.govresearchgate.netresearchgate.net. Furthermore, MU displayed a potent inhibitory effect on TPA-induced inflammation, with a reported 50% inhibitory dose (ID50) of 0.43 mg/ear mdpi.com. While direct studies on MU's inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) are less prevalent in the provided literature, its parent compound, ursolic acid (UA), and other UA derivatives have shown inhibitory effects on these mediators chemrxiv.orgmdpi.comscielo.br. Given MU's structural relationship to UA, it is plausible that it shares similar inhibitory actions on these inflammatory mediators.

Table 2: Inhibition of Inflammatory Mediators and Edema by this compound

| Mediator/Parameter | Inhibition/Reduction |

| Paw Edema | 44% |

| Tibio-femoral Edema | 48% |

| TPA-induced Inflammation | ID50 = 0.43 mg/ear |

Modulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are also mediated through the modulation of critical intracellular signaling pathways involved in inflammation. Research indicates that MU targets include enzymes and transcription factors such as COX2, ALOX5, PPARG, TNF, and RELA, and it is implicated in the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways mdpi.com. The NF-κB pathway, in particular, plays a central role in the inflammatory response by controlling the expression of numerous pro-inflammatory genes. UA, a closely related compound, is known to suppress NF-κB activation nih.govplos.orgnih.gov, and MU's involvement in these pathways suggests a similar mechanism of action in mitigating inflammation.

Table 3: Signaling Pathways Modulated by this compound

| Signaling Pathway | Targeted Mediators/Involvement |

| NF-κB | Suppression/Inhibition |

| MAPK | Involved |

| ALOX5 | Targeted |

| COX2 | Targeted |

| PPARG | Targeted |

| RELA | Targeted |

Leukocyte Influx and Edema Reduction Mechanisms

This compound plays a role in reducing the cellular components of inflammation, such as leukocyte infiltration, and mitigating vascular changes like protein extravasation, which contribute to edema formation. In experimental arthritis models, MU treatment significantly inhibited leukocyte influx into the synovial cavity by 73% after six hours nih.govresearchgate.netresearchgate.net. Additionally, MU was shown to inhibit protein extravasation into the thoracic cavity, a process that contributes to inflammatory edema nih.govresearchgate.netresearchgate.net. These actions collectively contribute to the compound's efficacy in reducing tissue swelling and inflammatory cell accumulation.

Table 4: Leukocyte Influx and Protein Extravasation Inhibition by this compound

| Parameter | Percentage Inhibition |

| Leukocyte Influx (synovial cavity) | 73% |

| Protein Extravasation (thoracic cavity) | Inhibited |

Antiviral Mechanisms

The investigation into the antiviral mechanisms of this compound is an emerging area, with current insights often derived from studies on its parent compound, ursolic acid (UA), and the broader class of triterpenoids.

Viral Entry Inhibition

While direct experimental data specifically detailing the viral entry inhibition mechanisms of this compound (MU) is limited in the provided search results, its structural relative, ursolic acid (UA), has demonstrated antiviral activities. UA has been reported to inhibit the HIV-1 protease and the SARS-CoV-2 main protease (Mpro) nih.gov. Triterpenoids, as a class, are known to prevent viral adsorption and invasion into host cells during the early stages of infection nih.gov. Pentacyclic triterpenoids (PTs) generally exhibit antiviral effects by blocking viral entry at the post-binding stage, specifically during the fusion of the virus with the host cell membrane nih.gov. Compounds like glycyrrhizin, another triterpenoid, have been shown to inhibit the adsorption and penetration of SARS-CoV nih.gov and block the adsorption of HIV-1 particles onto host cells nih.gov. Given that MU is a derivative of UA, it is plausible that MU may share similar antiviral properties, including the potential to inhibit viral entry. However, further direct research is needed to confirm these specific mechanisms for this compound.

Replication Cycle Interference

While direct studies detailing this compound's interference with specific viral replication cycles are limited in the provided search results, the broader context of triterpenoids suggests potential mechanisms. Triterpenoids, in general, have been investigated for their ability to inhibit viral entry, replication, and assembly. For instance, ursolic acid derivatives have shown broad-spectrum inhibitory activities against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), with some compounds directly inactivating virions and affecting viral entry, replication, and progeny virus release rsc.org. Although these studies focus on ursolic acid derivatives, they provide a framework for understanding how this compound might interact with viral components or host cell machinery essential for replication. Further research is needed to pinpoint specific steps in the replication cycle that this compound might target.

Molecular Docking and Molecular Dynamics Simulation for Antiviral Targets (e.g., Marburg virus VP35 protein)

This compound has been computationally investigated for its potential as an inhibitor against the Marburg virus (MARV) VP35 protein, a crucial viral protein involved in RNA binding and replication journalagent.comejmad.orgresearchgate.netresearchgate.netscispace.com. Molecular docking studies have indicated that this compound exhibits a strong binding affinity to the RNA binding domain (RBD) of the VP35 protein. Specifically, this compound showed a binding energy (ΔG) of -9.29 kcal/mol, suggesting a biologically significant pose that could block the protein's binding site journalagent.comejmad.orgresearchgate.netresearchgate.net.

Molecular dynamics (MD) simulations were performed to assess the stability of the this compound-VP35 complex. While stigmasterol (B192456) showed stable conformational dynamics, this compound exhibited some fluctuations in its Root Mean Square Deviation (RMSD) at certain time points, but ultimately attained stability journalagent.comejmad.orgresearchgate.net. These simulations suggest that this compound interacts with the VP35 protein through hydrogen bonds and hydrophobic interactions, potentially disrupting its function researchgate.netresearchgate.net. The study concludes that compounds like this compound, isolated from Phyllanthus amarus, could be conceivable candidates in the search for drugs against Marburg virus disease, warranting further experimental validation journalagent.comejmad.orgresearchgate.net.

Antimicrobial and Antifungal Mechanisms

This compound, as a triterpenoid, has demonstrated antimicrobial and antifungal properties, with research exploring the underlying mechanisms.

Inhibition of Bacterial Growth and Biofilm Formation

Ursolic acid, the parent compound of this compound, has been reported to inhibit bacterial growth and biofilm formation by inducing morphological changes in bacterial cells and impairing the bacterial cell membrane nih.gov. It can reduce biofilm synthesis through competitive inhibition of glucosyltransferases and by downregulating genes involved in extracellular polymeric substance (EPS) binding nih.gov. While specific studies on this compound's direct inhibition of bacterial growth and biofilm formation are less detailed in the provided results, its structural similarity to ursolic acid suggests analogous mechanisms. Research on Funtumia africana leaf extracts, which yielded this compound, indicated antimicrobial activity against bacteria such as Escherichia coli, Candida albicans, Bacillus cereus, and Klebsiella pneumoniae researchgate.net.

Antifungal Activity Mechanisms

The antifungal activity of this compound is an area of active investigation. Studies on related compounds and plant extracts containing this compound suggest potential mechanisms. For instance, methylaervine, another triterpenoid, inhibits Candida albicans by disrupting cell structure, including the cell wall and membrane integrity, interfering with redox homeostasis, and damaging DNA mdpi.com. While not directly this compound, this highlights how triterpenoids can target multiple cellular components in fungi. Funtumia africana extracts containing this compound have shown activity against Candida albicans researchgate.net. Further research is needed to elucidate the precise antifungal mechanisms of this compound itself.

Modulation of Microbial Cellular Processes

The modulation of microbial cellular processes by this compound is implied through its effects on bacterial growth and biofilm formation. Ursolic acid, for example, has been shown to cause dissolution of bacterial cell walls above the minimum inhibitory concentration (MIC) nih.gov. It also affects protein synthesis and reactive oxygen species (ROS) production in bacteria nih.gov. While specific data for this compound are scarce, these findings on ursolic acid suggest that this compound may similarly impact bacterial cell wall integrity, membrane function, or intracellular processes crucial for microbial survival and proliferation.

Other Investigated Biological Activities and Their Mechanisms

This compound has been investigated for other significant biological activities, including antioxidant and immunomodulatory effects.

Antioxidant Activity: Ursolic acid, and by extension potentially this compound, exhibits antioxidant properties by acting as a radical scavenger, chain-breaking antioxidant, or chelator of metal ions that generate radicals mdpi.comnih.govresearchgate.net. Studies on copper (II) complexes of ursolic acid have shown enhanced antioxidant activity compared to ursolic acid alone, attributed to an increased ability to donate electrons mdpi.com. This compound, when tested in experimental models of inflammation, demonstrated anti-inflammatory effects by reducing paw edema, protein extravasation, and leukocyte influx researchgate.netscience.gov. It also decreased the levels of pro-inflammatory mediators like KC/CXCL-1, TNF-α, and IL-1β researchgate.net. These anti-inflammatory actions are often linked to antioxidant mechanisms, as reactive oxygen species (ROS) play a role in inflammatory pathways mdpi.comnih.gov.

Immunomodulatory Activity: While direct mechanisms of this compound's immunomodulatory effects are not detailed in the provided results, ursolic acid has been shown to possess immunomodulatory properties. Studies on ursolic acid indicate its ability to modulate cytokine production and immune cell activity researchgate.netscience.govresearchgate.net. For example, ursolic acid has been linked to increased levels of Interferon-γ and Interleukin-4, along with enhanced T-helper cells and Natural killer cells researchgate.net. These effects suggest that this compound, as a derivative, may also influence immune responses through similar pathways, potentially involving the modulation of inflammatory mediators or cellular signaling cascades.

Compound List:

| Compound Name |

| This compound |

| Ursolic acid |

| Stigmasterol |

| Corilagin |

| Isocorilagin |

| Methylaervine |

| Semicochliodinol B |

| Estradiol Benzoate |

References:

journalagent.com Singh, P. P., & Singh, N. (2023). Structure-Based Virtual Screening of Phytochemicals from Phyllanthus Amarus as Potent Inhibitory Phytocompounds Against Marburg Virus Disease. Eurasian Journal of Medical Advances, 3(1), 23-32. ejmad.org Singh, P. P., & Singh, N. (2023). Structure-Based Virtual Screening of Phytochemicals from Phyllanthus Amarus as Potent Inhibitory Phytocompounds Against Marburg Virus Disease [EJMA]. Eurasian Journal of Medical Advances. researchgate.net Singh, P. P., Singh, N., Alawam, S. A., Alawam, H. S., Alshahrani, M. M., Alwethaynani, M. S., & Alamri, M. A. (2025). Structure-Based Virtual Screening of Phytochemicals from Phyllanthus Amarus as Potent Inhibitory Phytocompounds Against Marburg Virus Disease. ResearchGate. researchgate.net Alawam, S. A., Alawam, H. S., Alshahrani, M. M., Alwethaynani, M. S., & Alamri, M. A. (2024). Structural and Dynamical Basis of VP35-RBD Inhibition by Marine Fungi Compounds to Combat Marburg Virus Infection. MAR DRUGS, 22(1), 28. nih.gov Sycz, M., Kędzierska, B., Grądzki, Z., & Kłoczko, J. (2024). Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus. PMC. researchgate.net (2024). Antiviral TGS and PTGS mechanisms in recovered leaves of plants. ResearchGate. rsc.org Wang, X., Li, J., Li, J., Wang, H., & Zhang, X. (2020). Ursolic acid derivatives are potent inhibitors against porcine reproductive and respiratory syndrome virus. RSC Publishing. scispace.com Singh, P. P., & Singh, N. (2022). Structure-based virtual screening of phytochemicals from Phyllanthus amarus as potent inhibitory phytocompounds against Marburg Virus Disease. Eurasian Journal of Medical Advances. researchgate.net Ramadwa, T., Elgorashi, E., McGaw, L., & Eloff, J. N. (2017). Antimicrobial, anti-inflammatory activity and cytotoxicity of Funtumia africana leaf extracts, fractions and the isolated this compound. ResearchGate. researchgate.net Yim, E. K., Kim, S. Y., Kim, Y. S., Kim, J. H., Lee, J. H., Lee, S. H., ... & Kim, J. A. (2025). Antiproliferative and antiviral mechanisms of ursolic acid and dexamethasone (B1670325) in cervical carcinoma cell lines. ResearchGate. researchgate.net Ramadwa, T., Elgorashi, E., McGaw, L., & Eloff, J. N. (2017). Antimicrobial, anti-inflammatory activity and cytotoxicity of Funtumia africana leaf extracts, fractions and the isolated this compound. ResearchGate. mdpi.com Li, Y., Wang, Y., Zhang, J., Zhang, J., Li, Y., & Li, Y. (2020). Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans. MDPI. science.gov Nieoczym, D., Socała, K., & Wlaź, P. (2018). Evaluation of the anti-inflammatory effects of ursolic acid and this compound. Science.gov. mdpi.com Kaczmarek, L., & Huczyński, A. (2021). Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study. MDPI. nih.gov Wibowo, A., & Nugroho, A. (2021). Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide (B77818) dismutase: In vitro and in silico study. PubMed Central. researchgate.net Szakiel, A., Piacente, S., & Pizza, C. (2012). Ursolic acid (UA) has an important role as a chemical marker in some medicinal plants and phytopharmaceutical products. ResearchGate.

Compound List:

| Compound Name |

| This compound |

| Ursolic acid |

| Stigmasterol |

| Corilagin |

| Isocorilagin |

| Methylaervine |

| Semicochliodinol B |

| Estradiol Benzoate |

This compound, a derivative of ursolic acid, is a pentacyclic triterpenoid that has garnered significant scientific interest due to its diverse pharmacological properties. Research has focused on elucidating the specific mechanisms by which this compound exerts its biological effects, particularly in the realms of antiviral, antimicrobial, antifungal, antioxidant, and immunomodulatory activities. This article delves into the mechanistic investigations of this compound's biological actions, adhering strictly to the outlined areas of inquiry.

Mechanistic Investigations of Biological Activities

Antimicrobial and Antifungal Mechanisms

This compound, as a triterpenoid (B12794562), has demonstrated antimicrobial and antifungal properties, with research exploring the underlying mechanisms.

Inhibition of Bacterial Growth and Biofilm Formation

Ursolic acid, the parent compound of this compound, has been reported to inhibit bacterial growth and biofilm formation by inducing morphological changes in bacterial cells and impairing the bacterial cell membrane nih.gov. It can reduce biofilm synthesis through competitive inhibition of glucosyltransferases and by downregulating genes involved in extracellular polymeric substance (EPS) binding nih.gov. While specific studies on this compound's direct inhibition of bacterial growth and biofilm formation are less detailed in the provided results, its structural similarity to ursolic acid suggests analogous mechanisms nih.govresearchgate.net. Research on Funtumia africana leaf extracts, which yielded this compound, indicated antimicrobial activity against bacteria such as Escherichia coli, Candida albicans, Bacillus cereus, and Klebsiella pneumoniae researchgate.net. Biofilms are known to hinder antibiotic penetration and promote bacterial resistance mdpi.comnih.govscielo.br.

Antifungal Activity Mechanisms

The antifungal activity of this compound is an area of investigation, with related compounds providing insight into potential mechanisms. Studies on methylaervine, another triterpenoid, indicate that it inhibits Candida albicans by disrupting cell structure, including the cell wall and membrane integrity, interfering with redox homeostasis, and damaging DNA mdpi.com. While not directly this compound, this highlights how triterpenoids can target multiple cellular components in fungi mdpi.comnih.govnih.gov. Funtumia africana extracts containing this compound have shown activity against Candida albicans researchgate.net. Further research is needed to elucidate the precise antifungal mechanisms of this compound itself.

Modulation of Microbial Cellular Processes

The modulation of microbial cellular processes by this compound is implied through its effects on bacterial growth and biofilm formation. Ursolic acid, for example, has been shown to cause dissolution of bacterial cell walls above the minimum inhibitory concentration (MIC) nih.gov. It also affects protein synthesis and reactive oxygen species (ROS) production in bacteria nih.gov. While specific data for this compound are scarce, these findings on ursolic acid suggest that this compound may similarly impact bacterial cell wall integrity, membrane function, or intracellular processes crucial for microbial survival and proliferation nih.govnih.gov.

Other Investigated Biological Activities and Their Mechanisms

This compound has been investigated for other significant biological activities, including antioxidant and immunomodulatory effects.

Antioxidant Activity: Ursolic acid, and by extension potentially this compound, exhibits antioxidant properties by acting as a radical scavenger, chain-breaking antioxidant, or chelator of metal ions that generate radicals mdpi.comnih.govresearchgate.net. Studies on copper (II) complexes of ursolic acid have shown enhanced antioxidant activity compared to ursolic acid alone, attributed to an increased ability to donate electrons mdpi.com. This compound, when tested in experimental models of inflammation, demonstrated anti-inflammatory effects by reducing paw edema, protein extravasation, and leukocyte influx researchgate.netscience.gov. It also decreased the levels of pro-inflammatory mediators like KC/CXCL-1, TNF-α, and IL-1β researchgate.net. These anti-inflammatory actions are often linked to antioxidant mechanisms, as reactive oxygen species (ROS) play a role in inflammatory pathways mdpi.comnih.gov.

Immunomodulatory Activity: While direct mechanisms of this compound's immunomodulatory effects are not detailed in the provided results, ursolic acid has been shown to possess immunomodulatory properties researchgate.netscience.govresearchgate.net. Studies on ursolic acid indicate its ability to modulate cytokine production and immune cell activity researchgate.netresearchgate.net. For example, ursolic acid has been linked to increased levels of Interferon-γ and Interleukin-4, along with enhanced T-helper cells and Natural killer cells researchgate.net. These effects suggest that this compound, as a derivative, may also influence immune responses through similar pathways, potentially involving the modulation of inflammatory mediators or cellular signaling cascades science.govresearchgate.net.

Free Radical Scavenging and Redox Modulation

This compound (MU) demonstrates significant antioxidant properties and effectively scavenges various free radicals researchgate.netnih.govnih.govbioline.org.br. Studies indicate its capacity to reduce the generation of reactive oxygen species (ROS), a key factor in oxidative stress rjpharmacognosy.ir. The anti-inflammatory effects of MU are partly attributed to its ability to scavenge free radicals researchgate.net. Specifically, MU has been shown to enhance the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase and glutathione (B108866) peroxides organscigroup.com. While direct mechanisms of redox modulation by MU are not extensively detailed, its precursor, ursolic acid (UA), is known to protect cells from oxidative stress by activating the Nrf2 signaling pathway, which plays a crucial role in regulating cellular redox homeostasis mdpi.comresearchgate.netresearchgate.net. This suggests a potential, albeit indirect, role for MU in modulating cellular redox balance through similar pathways.

Table 1: Antioxidant and Free Radical Scavenging Activity of this compound

| Assay Type / Radical Scavenged | Finding / Effect of this compound | Quantitative Data (if available) | Reference |

| General Antioxidant Activity | Strong antioxidant activity | IC50 values: 0.014–0.048 mg/ml | researchgate.net |

| Free Radical Scavenging | Effectively scavenges radicals | Not specified | researchgate.net |

| ROS Generation | Mitigation/Reduction | Not specified | rjpharmacognosy.ir |

| Antioxidant Enzymes | Enhances activity | Not specified | organscigroup.com |

Immunomodulatory Pathway Elucidation

This compound exhibits notable immunomodulatory and anti-inflammatory effects through a variety of molecular pathways researchgate.netresearchgate.netnih.govcore.ac.uk. A primary mechanism involves the significant inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway rjpharmacognosy.irorganscigroup.commdpi.comresearchgate.netresearchgate.netcymitquimica.commdpi.comspandidos-publications.commdpi.comnih.gov. This inhibition leads to a downstream reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) rjpharmacognosy.irresearchgate.netorganscigroup.commdpi.comresearchgate.netnih.govnih.gov. For instance, MU has been shown to decrease TNF-α levels by approximately 71-76% and IL-1β levels by approximately 53-57% in experimental models researchgate.netresearchgate.netnih.gov.

Further mechanistic insights reveal that MU also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway rjpharmacognosy.irresearchgate.netmdpi.com and the Phosphatidylinositol 3-kinase (PI3K)/Akt/NF-κB signaling cascade mdpi.com. In models of inflammation, MU has demonstrated an ability to inhibit leukocyte influx into the synovial cavity and reduce inflammatory mediators such as KC/CXCL-1 researchgate.netresearchgate.netnih.gov.

In the context of immune cell responses to infection, such as with T. gondii, MU has been observed to increase the production of certain cytokines like IL-10, IL-12, granulocyte macrophage colony stimulating factor (GM-CSF), and interferon-β, while simultaneously reducing pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and transforming growth factor beta 1 (TGF-β1) nih.gov. These findings collectively highlight MU's multifaceted role in the regulation of immune system responses.

Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound

| Parameter Measured | Effect of this compound | Percentage Reduction/Increase (approx.) | Reference |

| Paw edema | Reduced | 44-46% | researchgate.netresearchgate.netnih.gov |

| Protein extravasation | Inhibited | 40-48% | researchgate.netresearchgate.netnih.gov |

| Leukocyte influx (synovial) | Inhibited | 52-73% | researchgate.netresearchgate.netnih.gov |

| KC/CXCL-1 levels | Decreased | 90-95% | researchgate.netresearchgate.netnih.gov |

| TNF-α levels | Decreased | 71-76% | researchgate.netresearchgate.netnih.gov |

| IL-1β levels | Decreased | 53-57% | researchgate.netresearchgate.netnih.gov |

| IL-10 production (in infected cells) | Increased | Not specified | nih.gov |

| IL-12 production (in infected cells) | Increased | Not specified | nih.gov |

| IFN-β production (in infected cells) | Increased | Not specified | nih.gov |

| IL-6 production (in infected cells) | Reduced | Not specified | nih.gov |

| TGF-β1 production (in infected cells) | Reduced | Not specified | nih.gov |

Compound Names:

this compound

Biosynthetic Pathways and Natural Occurrence Research

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of methyl ursolate, like other pentacyclic triterpenoids, originates from the isoprenoid pathway. The primary acyclic precursor is squalene (B77637), a C30 molecule derived from the tail-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules. This process is catalyzed by squalene synthase (ERG9) mdpi.com. Subsequently, squalene is epoxidized by squalene epoxidase (ERG1) to form 2,3-oxidosqualene (B107256) mdpi.comresearchgate.net. 2,3-oxidosqualene serves as the direct substrate for oxidosqualene cyclases (OSCs), which catalyze the initial, scaffold-diversifying step in triterpenoid (B12794562) biosynthesis researchgate.netnih.gov. The cyclization of 2,3-oxidosqualene leads to the formation of various cyclic triterpene skeletons, including the ursane (B1242777) skeleton, which is the basis for this compound mdpi.comresearchgate.net.

Enzymatic Transformations in this compound Biosynthesis

The transformation of 2,3-oxidosqualene into the ursane skeleton is primarily mediated by oxidosqualene cyclases (OSCs) mdpi.comresearchgate.net. In plants, specific OSCs, such as amyrin synthases, are responsible for cyclizing 2,3-oxidosqualene into α-amyrin (for ursane-type triterpenoids) and β-amyrin (for oleanane-type triterpenoids) mdpi.comresearchgate.netcore.ac.uk. While some studies refer to "mixed amyrin synthases" that produce both α- and β-amyrin mdpi.com, specific enzymes dedicated to exclusively producing the ursane skeleton are crucial. Following the formation of the basic triterpene skeleton (e.g., α-amyrin), further modifications occur, often involving cytochrome P450 (CYP450) enzymes and cytochrome P450 reductases mdpi.comresearchgate.netnih.gov. These enzymes catalyze hydroxylation, oxidation, and other functionalizations, which can lead to the formation of this compound from its precursors, such as ursolic acid mdpi.comnih.gov. For instance, CYP716A175 has been identified as catalyzing the C-28 oxidation of α-amyrin to produce ursolic acid nih.gov. The esterification of the carboxylic acid group at the C-28 position of ursolic acid, for example, would yield this compound.

Regulation of Biosynthesis

The biosynthesis of secondary metabolites like this compound can be modulated by various internal and external factors. Plant hormones, such as methyl jasmonate (MeJA), are known elicitors that can trigger or enhance the production of secondary metabolites, including terpenoids nih.govbiorxiv.orgmdpi.comnih.gov. MeJA treatment has been shown to up-regulate genes involved in the biosynthesis of ursane-type and oleanane-type pentacyclic triterpenes nih.gov. It acts as a signaling molecule that can induce stress responses and activate transcriptional pathways leading to increased production of these compounds mdpi.comnih.gov. Studies have indicated that MeJA can induce the expression of oxidosqualene cyclases and other enzymes in the terpenoid pathway nih.govbiorxiv.orgresearchgate.net.

Research on Natural Sources and Extraction Methodologies for Academic Study

This compound has been identified in various plant species. Research has reported its presence in:

Apple peels (Fuji variety) researchgate.net

Funtumia africana (Apocynaceae) leaves researchgate.netup.ac.za

Phyllanthus amarus (Euphorbiaceae) leaves ejbps.com

Souroubea sympetala and Souroubea gilgii (Marcgraviaceae) fruits una.ac.cr

While plants are the primary natural sources, microbial biotransformation studies have also explored the production of ursolic acid derivatives. For example, Mucor plumbeus ATCC 4740 has been used for the biotransformation of ursolic acid derivatives mdpi.comtandfonline.com. Nocardia species have also been investigated for their ability to metabolize ursolic acid into derivatives like ursolic acid methyl ester daneshyari.com.

The extraction and isolation of this compound from natural sources for academic study typically involve multi-step processes. Common methods include:

Solvent Extraction: Plant materials are often extracted using organic solvents such as acetone, methanol (B129727), chloroform (B151607), or ethyl acetate (B1210297) to obtain crude extracts researchgate.netup.ac.zaejbps.com.

Partitioning: Crude extracts may be partitioned using solvents of varying polarities (e.g., hexane (B92381), chloroform, ethyl acetate, butanol, water) to separate compounds based on their solubility researchgate.net.

Chemical Modification: In some cases, such as with apple peels, the crude extract containing ursolic acid is treated with diazomethane (B1218177) to convert the carboxylic acid group to a methyl ester, facilitating the isolation of this compound researchgate.net.

Chromatography: Purification typically relies on various chromatographic techniques, including column chromatography (e.g., using silica (B1680970) gel), medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC) researchgate.netresearchgate.netup.ac.zafrontiersin.org. These methods separate compounds based on their polarity and affinity to the stationary phase.

Spectroscopic Identification: The isolated compounds are then identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) researchgate.netup.ac.za.

Data Table 1: Identified Natural Sources of this compound

| Plant Species | Part Used | Reported Presence of this compound | Reference(s) |

| Malus domestica (Apple) | Peels | Yes | researchgate.net |

| Funtumia africana | Leaves | Yes | researchgate.netup.ac.za |

| Phyllanthus amarus | Leaves | Yes | ejbps.com |

| Souroubea sympetala | Fruits | Yes | una.ac.cr |

| Souroubea gilgii | Fruits | Yes | una.ac.cr |

| Mucor plumbeus ATCC 4740 | Microbial | Biotransformation product | mdpi.comtandfonline.com |

| Nocardia species | Microbial | Biotransformation product | daneshyari.com |

Advanced Analytical Methodologies for Methyl Ursolate Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for determining the precise molecular structure of methyl ursolate and any newly synthesized or isolated derivatives. These techniques provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information about the molecular framework. ¹H NMR reveals the types and environments of hydrogen atoms, including their connectivity through spin-spin coupling, while ¹³C NMR identifies the carbon skeleton.

For this compound, characteristic signals include:

¹H NMR: Signals for olefinic protons (e.g., H-12) typically appear in the δ 5.0-5.5 ppm range. The proton at the C-3 hydroxyl group (H-3) is usually observed as a multiplet around δ 3.0-3.5 ppm. The methyl ester protons (-COOCH₃) would appear as a singlet, typically around δ 3.5-3.7 ppm, though this specific signal is not explicitly detailed in all cited results for this compound itself but is implied by its structure. Various methyl groups (gem-dimethyls, angular methyls) are observed as singlets in the aliphatic region (δ 0.7-1.7 ppm) researchgate.netsbq.org.brvjol.info.vn.

¹³C NMR: Key signals include the carbonyl carbon of the methyl ester (C-28) around δ 178 ppm, the olefinic carbons (C-12 and C-13) in the δ 120-140 ppm range, and the carbon bearing the hydroxyl group (C-3) around δ 79 ppm. The signals for the various aliphatic carbons and methyl groups span the δ 10-80 ppm region researchgate.netsbq.org.br.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing the connectivity between atoms and confirming the proposed structure, especially for complex triterpenoids or novel derivatives. COSY correlates ¹H-¹H couplings, HSQC links protons to directly bonded carbons, and HMBC reveals longer-range ¹H-¹³C correlations (2-3 bonds), which are crucial for piecing together the molecular architecture sbq.org.brvjol.info.vncore.ac.ukresearchgate.netthieme-connect.comuni-plovdiv.bgresearchgate.net.

Table 5.1.1: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |

| ¹H | H-12 | 5.21-5.22 (m/t) | sbq.org.br |

| ¹H | H-3α | 3.19 (dd) | vjol.info.vn |

| ¹H | H-28 (CH₂) | 3.80, 3.35 (2 × d) | vjol.info.vn |

| ¹H | H-29 (CH₂) | 4.68, 4.58 (2 × d) | vjol.info.vn |

| ¹³C | C-12 | 125.80-126.3 | researchgate.netsbq.org.br |

| ¹³C | C-13 | 138.9 | researchgate.net |

| ¹³C | C-3 | 79.7 | researchgate.net |

| ¹³C | C-28 (ester) | 178.03 | sbq.org.br |

Note: Specific assignments and chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, FD-MS)

Mass spectrometry is essential for determining the molecular weight and providing fragmentation data that aids in structural identification. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for polar and thermally labile compounds, often yielding protonated molecules [M+H]⁺ or adduct ions. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or derivatized compounds, providing both separation and mass spectral data, including characteristic fragmentation patterns nih.govdergipark.org.trjst.go.jp.

For this compound (C₃₁H₅₀O₃, MW ≈ 470.7 g/mol ):

ESI-MS: Protonated molecular ions such as [M+H]⁺ at m/z 471.3703 have been reported sbq.org.br.

GC-MS (EI): Electron Ionization (EI) typically produces a molecular ion [M]⁺ at m/z 470. Fragmentation patterns are characteristic of triterpenoids, often involving retro-Diels-Alder (RDA) cleavages. Key fragment ions observed for this compound or related compounds include m/z 262 (RDA fragment) and m/z 203 researchgate.netnih.gov. Other fragments can arise from the loss of methyl groups, water, or parts of the ring system researchgate.netresearchgate.netlibretexts.orgchemguide.co.uk.

Table 5.1.2: Key Mass Spectrometry (MS) Data for this compound

| Ion Type | m/z Value | Description/Fragment | Technique | Reference |

| [M]⁺ | 470 | Molecular Ion | EI-MS | researchgate.net |

| [M+H]⁺ | 471.3703 | Protonated Molecule | ESI-MS | sbq.org.br |

| Fragment | 262 | RDA Fragment | EI-MS | researchgate.netnih.gov |

| Fragment | 203 | Characteristic Fragment | EI-MS | nih.gov |

| Fragment | 455 | [M-CH₃]⁺ | EI-MS | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting the absorption of IR radiation at characteristic frequencies, which correspond to the vibrational modes of chemical bonds.

Key functional groups and their typical IR absorption frequencies for this compound include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of a hydroxyl group researchgate.netcore.ac.uklibretexts.orglibretexts.org.

C-H stretch: Aliphatic C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹ researchgate.netlibretexts.orglibretexts.orgorgchemboulder.com.

C=O stretch (ester): The carbonyl group of the methyl ester typically appears as a strong absorption band between 1720-1740 cm⁻¹ core.ac.uk.

C-O stretch: The ester linkage also shows characteristic stretching vibrations in the 1000-1300 cm⁻¹ range libretexts.orglibretexts.org.

C=C stretch: The double bond in the ursane (B1242777) skeleton may show a weak absorption around 1640-1680 cm⁻¹ libretexts.orglibretexts.org.

Table 5.1.3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Absorption Frequency (cm⁻¹) | Description | Reference |

| O-H stretch | 3309 | Hydroxyl | core.ac.uk |

| C-H stretch | 2920–2851 | Aliphatic | researchgate.net |

| C=O stretch | 1724 | Ester | core.ac.uk |

| C-H bend | 1462 | Aliphatic | researchgate.net |

| C-H bend (methyl) | 1364, 1350-1370 | Methyl | researchgate.netorgchemboulder.com |

Chromatographic Separation and Quantification Methods in Research

Chromatographic techniques are vital for separating this compound from complex mixtures, purifying it, and quantifying its amount.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound due to its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC), typically employing C18 or similar stationary phases, is common for triterpenoids.

Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and water, sometimes with acidic modifiers (e.g., trifluoroacetic acid, formic acid) to improve peak shape and separation researchgate.netresearchgate.net. Detection is commonly performed using UV-Vis detectors, with absorption maxima for triterpenoids often found in the low UV range (e.g., 210 nm) researchgate.netresearchgate.net. HPLC methods are developed to assess the purity of isolated this compound and to quantify its concentration in plant extracts or formulations researchgate.netresearchgate.netresearchgate.nettandfonline.com. Retention times (RT) are critical for qualitative identification when compared against authentic standards researchgate.netchromatographytoday.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds or those that can be readily derivatized to become volatile. While this compound itself might require derivatization for optimal GC analysis due to its relatively low volatility and polarity, GC-MS is invaluable for analyzing complex mixtures containing this compound or for identifying related volatile metabolites.

The GC separates components of a mixture, which are then introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) information and fragmentation patterns, which serve as a fingerprint for compound identification. GC-MS is particularly useful for generating comprehensive chemical profiles of plant extracts or for identifying specific compounds within a sample by matching their mass spectra against spectral libraries nih.govdergipark.org.trjst.go.jpresearchgate.netmdpi.com.

Compound List:

this compound

Ursolic acid

Oleanolic acid

Methyl oleanolate (B1249201)

Methyl pomolate

Methyl 2a-hydroxy-ursolate

Methyl 2a-hydroxyoleanolate

Methyl kalaate

Methyl acetyloleanate

Methyl acetylursloate

Methyl crataegolate

Column Chromatography for Purification in Research